(4-Phenylnaphthalen-1-yl)boronic acid
Overview
Description
(4-Phenylnaphthalen-1-yl)boronic acid is an organoboron compound characterized by the presence of a phenyl group and a boronic acid functional group attached to a naphthalene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Mode of Action
(4-Phenylnaphthalen-1-yl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a palladium complex during the transmetalation step . This is a key step in the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . The reaction conditions, such as temperature, pH, and the presence of other molecules, can also affect the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylnaphthalen-1-yl)boronic acid typically involves the reaction of 1-bromo-4-phenylnaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Phenylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
Biological Research: Used in the study of enzyme inhibitors and other biologically relevant molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-1-naphthyl)boronic acid: Similar structure but different substitution pattern on the naphthalene ring.
(3-(Naphthalen-1-yl)phenyl)boronic acid: Similar structure with the boronic acid group attached to a different position on the naphthalene ring.
Uniqueness
(4-Phenylnaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex biaryl compounds .
Properties
IUPAC Name |
(4-phenylnaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKLSKWOKGVQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670209 | |
Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372521-91-0 | |
Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylnaphthalene-1-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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